molecular formula C13H27IN2O3Si B6354089 N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide CAS No. 904930-39-8

N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide

Cat. No. B6354089
CAS RN: 904930-39-8
M. Wt: 414.35 g/mol
InChI Key: SYJVNQZXIWVHLY-UHFFFAOYSA-M
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Description

N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide, abbreviated as NMI, is a quaternary ammonium salt with an imidazolium ring structure. It is a colorless solid that is soluble in water, alcohols, and other polar solvents. NMI is a versatile chemical compound that has been used in a variety of applications, including synthesis, catalysis, and biomedical research.

Scientific Research Applications

NMI has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of polymers, and as a stabilizing agent for proteins. In addition, NMI has been used as a biocompatible material for cell culture and tissue engineering. It has also been used to synthesize nanostructures for drug delivery and biomedical imaging.

Mechanism of Action

NMI is a quaternary ammonium salt, which means that it has a positively charged nitrogen atom in its structure. This makes it an effective proton acceptor, allowing it to interact with and stabilize negatively charged molecules such as proteins and nucleic acids. In addition, the triethoxysilylpropyl groups in the structure of NMI are able to form hydrogen bonds with other molecules, which further stabilizes them.
Biochemical and Physiological Effects
NMI is a biocompatible material, meaning that it is not toxic to cells or tissues. It has been used as a stabilizing agent for proteins, and has been shown to improve the stability and activity of enzymes. In addition, NMI has been used to synthesize nanostructures for drug delivery, which can be used to target specific cells or tissues.

Advantages and Limitations for Lab Experiments

NMI has several advantages for laboratory experiments. It is a versatile compound that can be used for a variety of applications, including synthesis, catalysis, and biomedical research. In addition, it is biocompatible and can be used to stabilize proteins and synthesize nanostructures for drug delivery.
However, there are some limitations to using NMI in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify. In addition, it is not very stable and can decompose over time.

Future Directions

NMI has a wide range of potential applications, and there are many possible future directions for research. For example, NMI could be used to develop new biomaterials for tissue engineering and regenerative medicine. It could also be used to synthesize nanostructures for targeted drug delivery. In addition, NMI could be used to develop new catalysts for organic synthesis and new materials for energy storage and conversion. Finally, NMI could be used to develop new methods for protein purification and characterization.

Synthesis Methods

NMI can be synthesized via a two-step process. First, 3-triethoxysilylpropyl imidazole is reacted with methyl iodide in a polar solvent such as acetonitrile. The reaction proceeds with the formation of an imidazolium iodide salt, which is then isolated and purified. The second step involves the deprotonation of the imidazolium iodide salt with a base such as sodium hydroxide or potassium hydroxide. This yields the desired N-methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide product.

properties

IUPAC Name

triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N2O3Si.HI/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJVNQZXIWVHLY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27IN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide

CAS RN

904930-39-8
Record name 1H-Imidazolium, 1-methyl-3-[3-(triethoxysilyl)propyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904930-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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